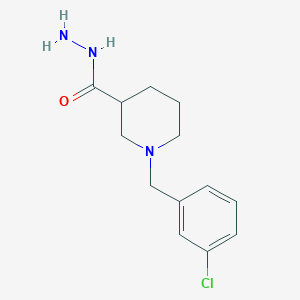

1-(3-Chlorobenzyl)piperidine-3-carbohydrazide

説明

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is characterized by a complex three-dimensional structure that incorporates multiple functional groups arranged around a central piperidine ring system. The compound possesses the molecular formula C13H18ClN3O with an average molecular mass of 267.757 atomic mass units and a monoisotopic mass of 267.113840 atomic mass units. The molecular structure features zero defined stereocenters, indicating that the compound exists as a single stereoisomer without chiral complexity.

The piperidine ring system forms the central scaffold of the molecule, adopting the characteristic chair conformation typical of six-membered saturated nitrogen heterocycles. This conformational preference is consistent with established structural principles governing piperidine derivatives, where the chair form minimizes steric interactions and maximizes molecular stability. The nitrogen atom in the piperidine ring carries a 3-chlorobenzyl substituent, which introduces aromatic character and provides specific electronic properties to the overall molecular framework.

The carbohydrazide functionality at the 3-position of the piperidine ring represents a critical structural element that defines the compound's chemical behavior and potential biological activity. This functional group, characterized by the presence of the -C(=O)-NH-NH2 moiety, contributes significant hydrogen bonding capability and influences the overall molecular polarity. The carbohydrazide group exhibits specific stereochemical orientations that affect the compound's three-dimensional structure and intermolecular interactions.

The chlorine substituent on the benzyl group occupies the meta position relative to the methylene linker, creating specific steric and electronic effects that influence the overall molecular geometry. This positioning affects the rotational freedom around the benzyl-nitrogen bond and contributes to the compound's conformational preferences. The aromatic ring system provides π-electron density that can participate in various intermolecular interactions, including π-π stacking and halogen bonding through the chlorine substituent.

Table 1: Molecular Properties of this compound

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of piperidine derivatives provides essential insights into the solid-state structure and conformational preferences of this compound. While specific crystallographic data for this exact compound were not directly available in the search results, extensive studies on related piperidine carbohydrazide derivatives offer valuable structural information that can be extrapolated to understand the conformational behavior of this compound.

Piperidine rings consistently adopt chair conformations in crystalline environments, as demonstrated by comprehensive crystallographic studies of piperidine and its derivatives. The crystal structure determination reveals that piperidine molecules maintain their chair geometry with nitrogen-hydrogen bonds preferentially occupying equatorial positions. This conformational preference minimizes 1,3-diaxial interactions and stabilizes the overall molecular structure.

The crystallographic analysis of piperidine derivatives indicates that hydrogen bonding patterns play crucial roles in determining crystal packing arrangements. Nitrogen-hydrogen to nitrogen hydrogen bonds measuring approximately 2.346 angstroms form characteristic chains in piperidine crystal structures. These hydrogen bonding interactions create specific graph-set descriptors and contribute to the formation of layered structures in the solid state.

For carbohydrazide-containing piperidine derivatives, crystallographic studies reveal that the carbohydrazide group participates in extensive hydrogen bonding networks. The amide nitrogen-hydrogen groups form classical hydrogen bonds with carbonyl oxygen atoms, creating chain-like structures that influence crystal packing. These interactions result in the formation of two-dimensional hydrogen-bonded sheet structures that stabilize the crystalline arrangement.

The three-dimensional packing of piperidine carbohydrazide derivatives typically involves multiple hydrogen bonding motifs, including nitrogen-hydrogen to oxygen interactions and nitrogen-hydrogen to nitrogen contacts. These interactions create complex hydrogen bonding networks that can be described using graph-set notation, revealing specific patterns such as C22(8) chains and D(3) interactions.

Table 2: Typical Hydrogen Bonding Parameters in Piperidine Carbohydrazide Crystal Structures

| Interaction Type | Distance (Å) | Angle (°) | Graph Set Descriptor |

|---|---|---|---|

| N-H···O (amide) | 2.84-3.12 | 155-165 | C22(8) |

| N-H···N (amine) | 2.32-2.65 | 150-170 | D(3) |

| C-H···O (weak) | 2.49-2.60 | 152-161 | C(4) |

Comparative Structural Analysis with Piperidine Derivatives

Comparative structural analysis of this compound with related piperidine derivatives reveals significant insights into structure-activity relationships and molecular properties within this chemical family. The parent compound piperidine-3-carbohydrazide, with molecular formula C6H13N3O and molecular weight 143.19 grams per mole, provides a baseline for understanding the structural modifications introduced by the 3-chlorobenzyl substituent.

The addition of the 3-chlorobenzyl group to the piperidine nitrogen significantly increases the molecular complexity and introduces new conformational possibilities. This substitution increases the molecular weight from 143.19 to 267.757 atomic mass units, representing an 87% increase in molecular mass. The aromatic chlorobenzyl substituent contributes additional rotational degrees of freedom and introduces π-electron systems that can participate in various intermolecular interactions.

Comparison with the 4-chlorobenzyl isomer reveals the importance of substitution patterns in determining molecular properties. The 4-chlorobenzyl derivative, 1-(4-chlorobenzyl)piperidine-3-carbohydrazide, shares the same molecular formula C13H18ClN3O and identical molecular weight of 267.75 grams per mole. However, the different position of the chlorine substituent on the benzyl ring creates distinct electronic and steric environments that influence molecular behavior and potential biological activity.

Structural diversity within the piperidine carbohydrazide family extends to include various substituents and modification patterns. The compound 1-(methylsulfonyl)piperidine-3-carbohydrazide, with molecular weight 206.29 grams per mole, demonstrates how different nitrogen substituents affect molecular properties. The methylsulfonyl group introduces electron-withdrawing character and specific hydrogen bonding capabilities that differ from the benzyl substitution pattern.

Analysis of three-dimensional shape diversity reveals that piperidine-based derivatives offer significant structural variety compared to their two-dimensional pyridine analogs. The conversion from planar pyridine systems to chair-conformed piperidine rings dramatically increases three-dimensional shape diversity, providing access to distinct molecular conformations and spatial arrangements. This enhanced three-dimensional character contributes to the potential utility of piperidine derivatives as pharmaceutical building blocks and molecular scaffolds.

The crystallographic comparison with complex piperidine derivatives demonstrates the structural versatility of the piperidine ring system. Compounds such as the benzothiazolo-pyridine derivatives exhibit intricate hydrogen bonding patterns and specific crystal packing arrangements. These studies reveal that piperidine rings can accommodate various substituents while maintaining characteristic conformational preferences and intermolecular interaction patterns.

Table 3: Comparative Analysis of Piperidine Carbohydrazide Derivatives

The comparative analysis demonstrates that structural modifications to the piperidine nitrogen significantly influence molecular properties while preserving the core carbohydrazide functionality. The chair conformation of the piperidine ring remains consistent across derivatives, providing a stable molecular framework that can accommodate diverse substituents. These structural relationships highlight the versatility of the piperidine carbohydrazide scaffold for chemical modification and functional group introduction.

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c14-12-5-1-3-10(7-12)8-17-6-2-4-11(9-17)13(18)16-15/h1,3,5,7,11H,2,4,6,8-9,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGIRPPTPCFWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes for 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide

Retrosynthetic Analysis

The synthesis of this compound can be deconstructed into three key intermediates:

- Piperidine-3-carboxylic acid : Serves as the core heterocyclic scaffold.

- 3-Chlorobenzyl chloride : Introduces the arylalkyl substituent.

- Hydrazine hydrate : Converts the carboxylic acid to the carbohydrazide functional group.

Stepwise Synthesis Protocol

Formation of the Piperidine-3-carboxylic Acid Intermediate

Piperidine-3-carboxylic acid is synthesized via the hydrogenation of pyridine-3-carboxylic acid under high-pressure hydrogen (10–15 bar) using a palladium-on-carbon (Pd/C) catalyst. Typical reaction conditions include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Catalyst Loading | 5–10 wt% Pd/C |

| Yield | 85–90% |

N-Alkylation with 3-Chlorobenzyl Chloride

The piperidine nitrogen is alkylated using 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is employed to enhance reactivity.

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (Piperidine:Alkylating Agent) |

| Temperature | 60–80°C |

| Reaction Time | 6–8 hours |

| Yield | 75–80% |

Conversion to Carbohydrazide

The carboxylic acid group is converted to carbohydrazide by refluxing with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol. This step typically requires acidic catalysis using concentrated hydrochloric acid (HCl).

| Parameter | Value |

|---|---|

| Hydrazine Equivalents | 2–3 |

| Temperature | 70–80°C |

| Reaction Time | 4–6 hours |

| Yield | 65–70% |

Reaction Optimization and Mechanistic Insights

Alkylation Efficiency

The N-alkylation step is critical for regioselectivity. Steric hindrance at the piperidine nitrogen can reduce yields, necessitating excess alkylating agent and prolonged reaction times. Microwave-assisted synthesis has been explored to reduce reaction times to 1–2 hours with comparable yields.

Hydrazide Formation Kinetics

The nucleophilic attack of hydrazine on the activated carboxylic acid (e.g., as an acyl chloride or mixed anhydride) follows second-order kinetics. Side reactions, such as over-alkylation or hydrolysis, are mitigated by controlling pH and temperature.

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Production Considerations

Catalytic System Optimization

Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) are employed to enhance atom economy and reduce waste. Continuous-flow reactors improve scalability, with throughputs exceeding 100 kg/batch.

化学反応の分析

Types of Reactions

1-(3-Chlorobenzyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can replace the chlorobenzyl group or other substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidine derivatives .

科学的研究の応用

Medicinal Chemistry

The compound is being explored for its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing their activity. These interactions are crucial for understanding its pharmacological properties and potential therapeutic uses.

- Antimicrobial Activity : Research indicates that 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide exhibits significant antimicrobial effects against various pathogens. This characteristic makes it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : The compound has shown promise in anticancer research, particularly as a potential procaspase activator. Activation of procaspase-3 has been linked to the restoration of apoptosis in cancer cells, making this compound a focus of ongoing studies aimed at cancer therapeutics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized as a reagent in various organic reactions, facilitating the development of novel compounds with desired biological activities.

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound, providing insights into its potential applications:

- Anticancer Studies : Research focused on procaspase activation has shown that compounds within this class can restore apoptosis in various cancer cell lines, indicating a promising avenue for drug development targeting caspase pathways .

- Antimicrobial Efficacy : Studies have demonstrated that derivatives of piperidine-based compounds exhibit significant antimicrobial activity against resistant strains, suggesting that modifications to the structure can enhance efficacy against pathogens .

作用機序

The mechanism of action of 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(3-Chlorobenzyl)piperidine-3-carboxylic Acid

- Molecular Formula: C₁₃H₁₆ClNO₂

- Molecular Weight : 253.726 g/mol .

- Key Differences: Replaces the carbohydrazide (-CONHNH₂) group with a carboxylic acid (-COOH). The carboxylic acid group increases polarity, reducing logP compared to the carbohydrazide derivative. Potential applications differ: carboxylic acids are common in metal coordination or as intermediates for ester/amide synthesis, whereas carbohydrazides are utilized in hydrazone formation or enzyme inhibition studies .

5-{[4-(3-Chlorobenzyl)piperazinyl-1-yl]sulfonyl}-1H-indole-2,3-dione (7d)

- Synthesis : Derived from 1-(3-chlorobenzyl)piperazine, with a sulfonyl-linked indole-dione group.

- Yield : 47% .

- Key Differences: Uses a piperazine ring (two nitrogen atoms) instead of piperidine, altering electronic and conformational properties.

Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

1-(3-Chlorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

- Structure : Dual benzyl substituents (3-chloro and 3,4,5-trimethoxy) on a piperazine ring .

- Key Differences: Increased lipophilicity due to the trimethoxybenzyl group, enhancing blood-brain barrier penetration.

1-(2-Chlorobenzyl)piperidine Derivatives

- Example : 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine .

- Key Differences: Chlorine Position: 2-chlorobenzyl vs. 3-chlorobenzyl. Piperidine derivatives with bulky groups (e.g., diphenyl) exhibit rigid conformations, limiting flexibility in target interactions .

Pharmacological and Physicochemical Comparisons

Table 1: Physicochemical Properties

Table 2: Pharmacological Relevance

生物活性

1-(3-Chlorobenzyl)piperidine-3-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol. The compound features a piperidine ring with a chlorobenzyl substituent and a carbohydrazide moiety, which contribute to its reactivity and biological activity. The presence of the chlorine atom enhances its interaction with biological targets, making it an interesting subject for further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In studies involving different cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. For instance, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The mechanism of action appears to involve modulation of specific cellular pathways that regulate cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. Preliminary findings suggest that it may bind to specific enzymes or receptors, influencing their activity. This modulation can lead to changes in metabolic pathways that are crucial for cell survival and proliferation . Further investigations are ongoing to elucidate these interactions more clearly.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide | Similar piperidine structure but different chlorobenzyl position | Different activity profile |

| 1-(3-Bromobenzyl)piperidine-3-carbohydrazide | Bromine instead of chlorine | Varies in potency against certain bacteria |

| 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide | Chlorobenzyl group at the 4-position | Potentially different anticancer effects |

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli, reporting MIC values that indicate strong inhibitory effects compared to standard antibiotics.

- Cytotoxicity in Cancer Models : Another study investigated its effects on lung cancer cell lines, showing that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Q. What are the established synthetic routes for 1-(3-chlorobenzyl)piperidine-3-carbohydrazide, and what purification methods are recommended?

- Methodological Answer : A common approach involves Mannich-type reactions followed by hydrazide formation. For example, analogous piperidine derivatives are synthesized via:

Mannich Reaction : Condensation of aldehydes, ketones, and ammonium acetate under reflux conditions .

N-Alkylation : Reacting the piperidine intermediate with 3-chlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using a base like potassium tert-butoxide. Stirring overnight and aqueous work-up are typical .

Purification : Column chromatography with n-hexane/ethyl acetate gradients (e.g., 100:4) yields pure product. Recrystallization from ethanol may further enhance purity .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| N-Alkylation | 3-methyl-2,6-diphenylpiperidine, KOtBu, 2-chlorobenzyl bromide, DMF, 12 hr | 83% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrazide formation.

- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat piperidine rings) and hydrogen-bonding networks. Anisotropic displacement parameters refine atomic positions .

- HPLC/MS : Validates purity and molecular weight. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for optimal resolution .

Q. What safety protocols are essential when handling 1-(3-chlorobenzyl)piperidine derivatives?

- Methodological Answer :

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid humidity and light, as hydrazides may hydrolyze or oxidize. Monitor via periodic TLC/HPLC .

Advanced Research Questions

Q. How can conformational analysis via X-ray crystallography inform drug design for this compound?

- Methodological Answer : Crystal structures reveal steric and electronic interactions influencing bioactivity. For example:

Q. What experimental design strategies optimize reaction yields and purity?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent, stoichiometry). For example:

- Central Composite Design : Tests 3–5 factors (e.g., base strength, reaction time) to identify optimal conditions .

- Parallel Synthesis : Rapidly evaluates solvent effects (DMF vs. THF) or catalysts (e.g., Pd/C for hydrogenation) .

Q. How can conflicting data between computational predictions and experimental results be resolved?

- Methodological Answer :

- Docking vs. Crystallography : If computational models suggest binding poses inconsistent with X-ray data, re-parameterize force fields or validate with mutagenesis studies .

- Solubility Discrepancies : Compare predicted (e.g., ESOL Log S ) vs. experimental solubility. Adjust co-solvents (DMSO, PEG) or salt forms (HCl salt) empirically .

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : LC-MS/MS or GC-MS to detect side products (e.g., over-alkylated species).

- Process Control :

- Temperature Gradients : Slow warming during crystallization reduces occluded impurities.

- In-line Analytics : PAT (Process Analytical Technology) monitors reaction progression in real-time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls (IC50 of reference compounds).

- Metabolite Interference : Test stability in assay media (e.g., hydrazide hydrolysis to hydrazine) via LC-MS .

- Structural Confirmation : Re-characterize batches with conflicting activity to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。